molecular formula C9H8FIO2 B12864652 3'-Fluoro-4'-iodo-2'-methoxyacetophenone

3'-Fluoro-4'-iodo-2'-methoxyacetophenone

Cat. No.: B12864652
M. Wt: 294.06 g/mol
InChI Key: HWMQANZADHTCAG-UHFFFAOYSA-N
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Description

3’-Fluoro-4’-iodo-2’-methoxyacetophenone is an organic compound with the molecular formula C9H8FIO2 and a molecular weight of 294.06 g/mol . This compound is a derivative of acetophenone, featuring fluorine, iodine, and methoxy substituents on the aromatic ring. It is used in various chemical syntheses and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3’-Fluoro-4’-iodo-2’-methoxyacetophenone can be synthesized through a multi-step process. One common method involves the Friedel-Crafts acylation of o-fluoroanisole with acetic anhydride to produce 3’-fluoro-4’-methoxyacetophenone . This intermediate can then be iodinated using iodine and a suitable oxidizing agent to yield the final product .

Industrial Production Methods: While specific industrial production methods for 3’-Fluoro-4’-iodo-2’-methoxyacetophenone are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3’-Fluoro-4’-iodo-2’-methoxyacetophenone undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the functional groups on the aromatic ring.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted acetophenones, while oxidation and reduction can modify the functional groups on the aromatic ring.

Scientific Research Applications

3’-Fluoro-4’-iodo-2’-methoxyacetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Fluoro-4’-iodo-2’-methoxyacetophenone depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine and iodine atoms, as well as the electron-donating effect of the methoxy group. These substituents can affect the compound’s interaction with various molecular targets and pathways, facilitating specific chemical transformations.

Comparison with Similar Compounds

Uniqueness: 3’-Fluoro-4’-iodo-2’-methoxyacetophenone is unique due to the presence of all three substituents (fluorine, iodine, and methoxy) on the aromatic ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound in various chemical syntheses and research applications.

Properties

Molecular Formula

C9H8FIO2

Molecular Weight

294.06 g/mol

IUPAC Name

1-(3-fluoro-4-iodo-2-methoxyphenyl)ethanone

InChI

InChI=1S/C9H8FIO2/c1-5(12)6-3-4-7(11)8(10)9(6)13-2/h3-4H,1-2H3

InChI Key

HWMQANZADHTCAG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)I)F)OC

Origin of Product

United States

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